1-Butyl-1-hydroxy-3-methyl-2-phenyl-1,4-dihydro-2lambda541-benzodiazaborinin-2-ylium-1-uide
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Overview
Description
1-Butyl-1-hydroxy-3-methyl-2-phenyl-1,4-dihydro-2lambda541-benzodiazaborinin-2-ylium-1-uide is a complex organic compound that belongs to the class of benzodiazaborinin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-1-hydroxy-3-methyl-2-phenyl-1,4-dihydro-2lambda541-benzodiazaborinin-2-ylium-1-uide typically involves multi-step organic reactions. The starting materials often include phenylboronic acid, butylamine, and methyl ketone derivatives. The reaction conditions usually require the use of catalysts such as palladium or nickel complexes, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1-hydroxy-3-methyl-2-phenyl-1,4-dihydro-2lambda541-benzodiazaborinin-2-ylium-1-uide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, amines; often in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions include various substituted benzodiazaborinin derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-Butyl-1-hydroxy-3-methyl-2-phenyl-1,4-dihydro-2lambda541-benzodiazaborinin-2-ylium-1-uide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Butyl-1-hydroxy-3-methyl-2-phenyl-1,4-dihydro-2lambda541-benzodiazaborinin-2-ylium-1-uide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-Butyl-1-hydroxy-3-methyl-2-phenyl-1,4-dihydro-2lambda541-benzodiazaborinin-2-ylium-1-uide
- This compound
Uniqueness: this compound stands out due to its unique structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C18H23BN2O |
---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
2-butyl-2-hydroxy-4-methyl-3-phenyl-5-aza-3-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),3,6,8-tetraene |
InChI |
InChI=1S/C18H23BN2O/c1-3-4-14-19(22)17-12-8-9-13-18(17)20-15(2)21(19)16-10-6-5-7-11-16/h5-13,20,22H,3-4,14H2,1-2H3 |
InChI Key |
LKAFZHGWAZQMBJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(C2=CC=CC=C2NC(=[N+]1C3=CC=CC=C3)C)(CCCC)O |
Origin of Product |
United States |
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